molecular formula C9H14O4 B102791 Ethyl 3-acetyl-4-oxopentanoate CAS No. 18835-02-4

Ethyl 3-acetyl-4-oxopentanoate

Cat. No. B102791
CAS RN: 18835-02-4
M. Wt: 186.2 g/mol
InChI Key: NKGFIBABDQHCHZ-UHFFFAOYSA-N
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Description

Ethyl 3-acetyl-4-oxopentanoate is a chemical compound with the molecular formula C9H14O4 . It is also known by other names such as Pentanoic acid, 3-acetyl-4-oxo-, ethyl ester, and Ethyl 3-acetyllevulinate .


Molecular Structure Analysis

The molecular weight of Ethyl 3-acetyl-4-oxopentanoate is 186.20 g/mol . The InChI code for this compound is InChI=1S/C9H14O4/c1-4-13-9(12)5-8(6(2)10)7(3)11/h8H,4-5H2,1-3H3 . The Canonical SMILES for this compound is CCOC(=O)CC(C(=O)C)C(=O)C .


Physical And Chemical Properties Analysis

The density of Ethyl 3-acetyl-4-oxopentanoate is approximately 1.1 g/cm^3 . The boiling point is around 286.2°C at 760 mmHg . The compound has 4 hydrogen bond acceptors and 0 hydrogen bond donors . It has 6 freely rotating bonds . The polar surface area is 60 Å^2 .

Scientific Research Applications

  • Polymerization Catalyst : Ethyl 3-acetyl-4-oxopentanoate derivatives have been explored for their role in polymerization processes. For instance, a study by Lochmann and Trekoval (1981) discussed the cleavage of β-ketoesters like Ethyl 2,2,4-trimethyl-3-oxopentanoate with sodium tert-butoxide, which rapidly induces the polymerization of methyl methacrylate, a common monomer used in making various polymers (Lochmann & Trekoval, 1981).

  • Enzyme-Catalyzed Asymmetric Reduction : Enzyme-catalyzed reductions using derivatives of Ethyl 3-acetyl-4-oxopentanoate have been a focus in studies. Shimizu et al. (1990) described the stereoselective reduction of Ethyl 4-Chloro-3-Oxobutanoate by a microbial aldehyde reductase in an organic solvent-water diphasic system. This study contributes to the understanding of enzyme-based asymmetric synthesis, which is crucial in the pharmaceutical industry for producing optically active compounds (Shimizu et al., 1990).

  • Synthesis of γ-Amino-β-Enamino Esters : Mangelinckx et al. (2005) explored the condensation of ethyl 3-azido-4-oxopentanoate with primary amines, leading to the production of ethyl 4-imino-3-amino-2-pentenoates. This research highlights the compound's utility in synthesizing novel organic structures, which might have potential applications in medicinal chemistry (Mangelinckx et al., 2005).

  • Combustion Kinetics in Biofuel : A study on the combustion kinetics of ethyl levulinate (Ethyl 4-oxopentanoate), a derivative of Ethyl 3-acetyl-4-oxopentanoate, was conducted by Ghosh et al. (2018). They investigated its properties as a potential biofuel, providing insights into its combustion behavior and possible applications as a renewable energy source (Ghosh et al., 2018).

  • Biocatalyst Research for Pharmaceutical Synthesis : Zhao Jin-mei (2008) summarized the synthesis routes and research developments of Ethyl(R)-2-hydroxy-4-phenylbutanoate [(R)-HPBE], a key intermediate in synthesizing ACE inhibitors, by biocatalyst methods. This demonstrates the significance of Ethyl 3-acetyl-4-oxopentanoate derivatives in synthesizing clinically important drugs (Zhao Jin-mei, 2008).

properties

IUPAC Name

ethyl 3-acetyl-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14O4/c1-4-13-9(12)5-8(6(2)10)7(3)11/h8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGFIBABDQHCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044863
Record name Ethyl 3-acetyl-4-oxopentanoate
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Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-acetyl-4-oxopentanoate

CAS RN

18835-02-4
Record name Pentanoic acid, 3-acetyl-4-oxo-, ethyl ester
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Record name Ethyl 3-acetyl-4-oxopentanoate
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Record name Pentanoic acid, 3-acetyl-4-oxo-, ethyl ester
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Record name Ethyl 3-acetyl-4-oxopentanoate
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Record name Ethyl-3-acetyl-4-oxopentanoate
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Record name ETHYL 3-ACETYL-4-OXOPENTANOATE
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Synthesis routes and methods I

Procedure details

Add pentane-2,4-dione (2.0 g, 20.6 mmol) in tetrahydrofuran (30 mL) to a chilled (0° C.) suspension of 60% sodium hydride (0.99 g, 24.7 mmol) in tetrahydrofuran (40 mL). Stir for 1 hr. Then add bromoacetic acid ethyl ester (2.73 mL, 24.7 mmol) in tetrahydrofuran (30 mL) dropwise. Stir at 0° C. to room temperature for 16 hr. Partition between diethyl ether (100 mL) and saturated aqueous ammonium chloride solution (50 mL). Separate organic layer, dry (sodium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 9:1 hexanes:ethyl acetate), to give 3-acetyl-4-oxopentanoic acid ethyl ester (3.34 g, 94%). 1H NMR (CDCl3) δ 5.15 (q, 2H), 5.1 (t, 1H), 2.84 (d, 2H), 2.23 (s, 6H), 1.22 (t, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
2.73 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

28 g of potassium hydroxide dissolved in 28 ml of water was added to a mixture of 50 g of 2,4-pentandione, and 100 ml and 115 ml of dioxane at 0 to 10° C. After 20 minutes of stirring, 125 g of bromoacetic acid ethyl ester was added dropwise and the mixture was stirred for 19 hours. The layers were separated and washed with water and diethyl ether. The organic layer was dried and 3-acetyl-4-oxo-pentanoic acid ethyl ester was isolated by fractional distillation.
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
115 mL
Type
reactant
Reaction Step Two
Quantity
125 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 28.2 ml (0.275 moles) of 2,4-pentanedione and 27.7 ml (0.25 moles) of ethyl bromoacetate in 50 ml of acetone was stirred under nitrogen while 38.0 g (0.275 moles) of dry potassium carbonate, predried at 100° C. under vacuum for 18 hours, was added. The mixture was heated to reflux for 4.5 hours. After cooling, the mixture was separated by filtration and the solid was washed with two portions of 50 ml of acetone. The filtrate was concentrated to dryness, dissolved in methylene chloride, filtered through Fluorosil, concentrated under vacuum to dryness, leaving a residual oil which was distilled. The fraction distilling at 48°-52° C. at 0.05 mm pressure was collected and 26.5 g of ethyl 3-acetyl-4-oxopentanoate were obtained.
Quantity
28.2 mL
Type
reactant
Reaction Step One
Quantity
27.7 mL
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-acetyl-4-oxopentanoate
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
Ethyl 3-acetyl-4-oxopentanoate
Reactant of Route 5
Ethyl 3-acetyl-4-oxopentanoate
Reactant of Route 6
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Citations

For This Compound
29
Citations
TW Pouambeka, V N'goka, NN Obaya… - International Journal of …, 2023 - scirp.org
A new and simple route for the synthesis of α,β-unsaturated ketones via cleavage of the CC(O)C single bond of monoalkylated β-diketone has been described. The reaction was …
Number of citations: 2 www.scirp.org
E Brenna, FG Gatti, D Monti, F Parmeggiani… - Journal of Molecular …, 2015 - Elsevier
… organic phase was washed with water (50 mL) and brine (50 mL), dried over Na 2 SO 4 and concentrated under reduced pressure to give a yellow oil (ethyl 3-acetyl-4-oxopentanoate, …
Number of citations: 37 www.sciencedirect.com
G Puzicha, DP Shrout… - Journal of heterocyclic …, 1990 - Wiley Online Library
Dipyrrinone analogs of xanthobilirubic acid, 5‐[1,5‐didehydro‐3‐ethyl‐4‐methyl‐5‐oxo‐2H‐pyrrol‐2‐ylidene)‐methyl]‐2,4‐dimethyl‐1H‐pyrrol‐3‐propanoic acid, with alkanoic acid …
Number of citations: 24 onlinelibrary.wiley.com
M Videira, C Moura, A Datta, A Paulo… - Inorganic …, 2009 - ACS Publications
… To a solution of ethyl 3-acetyl-4-oxopentanoate (9.676 g, 51.96 mmol) in ethanol, at 0 C, was added slowly a solution of hydrazine hydrate (2.990 g, 59.75 g) in absolute ethanol. The …
Number of citations: 25 pubs.acs.org
DE Games, AH Jackson, PJ O'Hanlon - Journal of the Chemical …, 1976 - pubs.rsc.org
… After 2 h in the refrigerator the solution was slowly added to a solution of ethyl 3-acetyl-4-oxopentanoate (86 g) in glacial acetic acid (100 ml), and a mixture of zinc dust (92.6 g) and …
Number of citations: 10 pubs.rsc.org
TD Lash, TR Lamm, JA Schaber, W Chung… - Bioorganic & medicinal …, 2011 - Elsevier
… The residue was distilled to give ethyl 3-acetyl-4-oxopentanoate (14, 140.7 g, 0.756 mol, 69%) as a pale yellow oil, bp 158–160 C at 0.05 torr. …
Number of citations: 15 www.sciencedirect.com
MD Rackham, JA Brannigan… - Journal of Medicinal …, 2014 - ACS Publications
N-Myristoyltransferase (NMT) is an essential eukaryotic enzyme and an attractive drug target in parasitic infections such as malaria. We have previously reported that 2-(3-(piperidin-4-…
Number of citations: 76 pubs.acs.org
K Jebali, A Arfaoui, F Saâdi, J Lebreton… - Synthetic …, 2014 - Taylor & Francis
… According to the procedure developed earlier by our group, [ Citation 18 ] commercial acetylacetone was successfully converted into ethyl 3-acetyl-4-oxopentanoate 1 using NaH in dry …
Number of citations: 1 www.tandfonline.com
DL Holmes, DA Lightner - Tetrahedron, 1995 - Elsevier
… 16 In a 3 L 3-neck, round bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser was placed ethyl-3-acetyl4-oxopentanoate 17 (102 g, 0.550 mol), diethyl …
Number of citations: 39 www.sciencedirect.com
Y Deng - 1997 - search.proquest.com
Proton coupled electron transfer (PCET) is a basic energy conversion process in biology. To elucidate the mechanism of PCET reactions, we have studied photoinduced electron …
Number of citations: 0 search.proquest.com

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